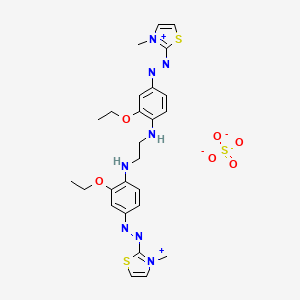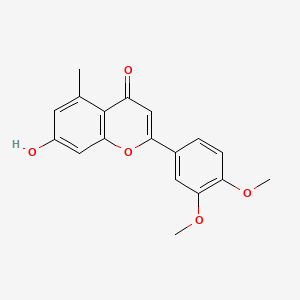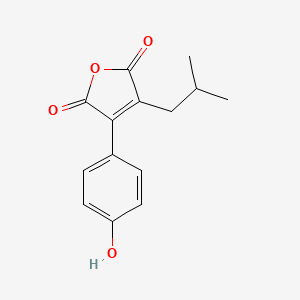
Antrocinnamomin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antrocinnamomin C is a bioactive compound isolated from the medicinal fungus Antrodia cinnamomea, which is native to Taiwan. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and immunomodulatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antrocinnamomin C involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route includes the use of iron(III) chloride for oxidative coupling to form the phenanthrene core . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale cultivation of Antrodia cinnamomea. There are four main cultivation methods: solid-state fermentation, liquid fermentation, plate culture, and wood log cultivation . Among these, liquid fermentation is often preferred due to its shorter cycle and higher yield.
Análisis De Reacciones Químicas
Types of Reactions
Antrocinnamomin C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iron(III) chloride for oxidative coupling and sodium borohydride for reduction . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can exhibit different pharmacological properties.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Antrocinnamomin C involves its interaction with various molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and other inflammatory mediators in immune cells . Additionally, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Antrocinnamomin C include other triterpenoids isolated from Antrodia cinnamomea, such as antcin A, antcin B, and antcin C . These compounds share similar structures and pharmacological properties but differ in their specific functional groups and bioactivities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological profile. Its ability to modulate multiple biological pathways makes it a versatile compound for various therapeutic applications .
Propiedades
Número CAS |
888223-13-0 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)-4-(2-methylpropyl)furan-2,5-dione |
InChI |
InChI=1S/C14H14O4/c1-8(2)7-11-12(14(17)18-13(11)16)9-3-5-10(15)6-4-9/h3-6,8,15H,7H2,1-2H3 |
Clave InChI |
FJGYSGJBIYTUFG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


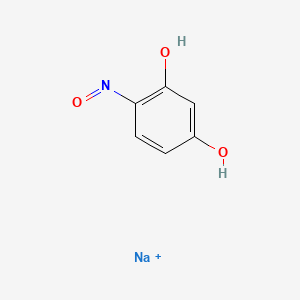
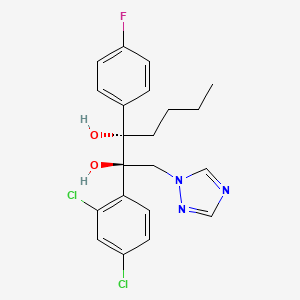
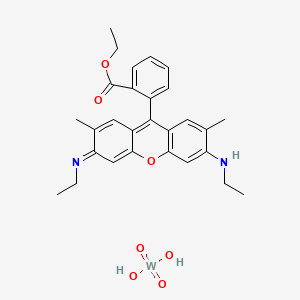
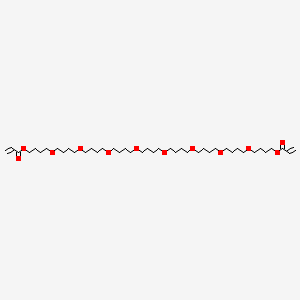


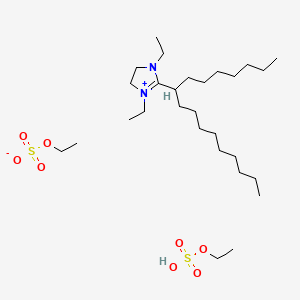
![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)
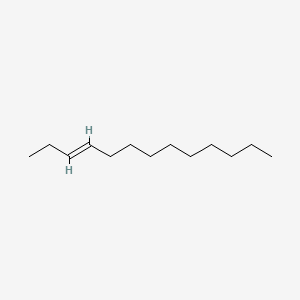

![2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride](/img/structure/B12690393.png)
